![molecular formula C11H8N2O B2974893 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine CAS No. 261-80-3](/img/structure/B2974893.png)

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

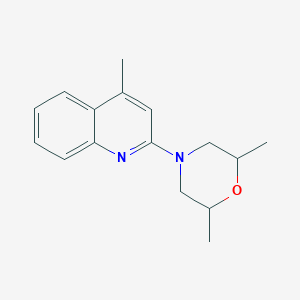

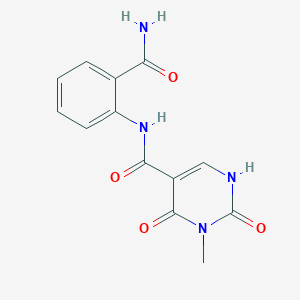

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine is a heterocyclic compound that belongs to the class of aromatic heterocycles. It is characterized by a fused ring system consisting of benzene, pyridine, and oxazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

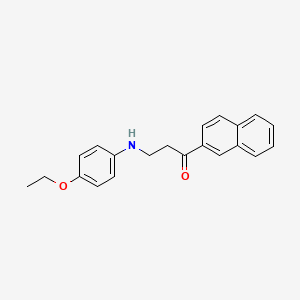

The primary target of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine is the receptor tyrosine kinase AXL . AXL plays pivotal roles in cancer cell survival, metastasis, and drug resistance . It has been highlighted as an attractive antitumor drug target due to the preferable antitumor efficacies observed in both preclinical and clinical studies when the aberrant AXL signaling is pharmacologically or genetically targeted .

Mode of Action

This compound acts as a type II AXL inhibitor . It displays about 15-fold selectivity for AXL over its highly homologous kinase c-Met . The compound significantly blocks cellular AXL signaling, inhibits AXL-mediated cell proliferation, and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the AXL signaling pathway . By inhibiting AXL, the compound disrupts the downstream effects of this pathway, which include cell proliferation, migration, and invasion .

Pharmacokinetics

It is described as an orally bioavailable axl inhibitor , suggesting that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action include significant blocking of cellular AXL signaling, inhibition of AXL-mediated cell proliferation, and impairment of Gas6/AXL-stimulated cell migration and invasion . In an AXL-driven xenograft model, the compound exhibited significant antitumor efficacy, causing tumor stasis or regression .

Action Environment

Given its significant antitumor efficacy in an axl-driven xenograft model , it can be inferred that the compound is likely to be stable and effective in the complex biological environment of a living organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

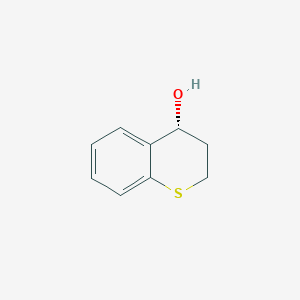

The synthesis of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with salicylaldehyde, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

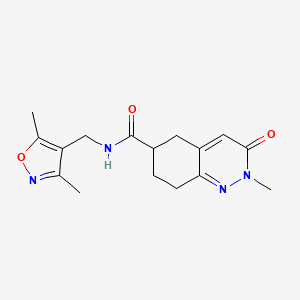

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments .

Comparison with Similar Compounds

Similar Compounds

Benzo[b]pyrano[2,3-e][1,4]diazepines: These compounds share a similar fused ring system but differ in the presence of a diazepine ring instead of an oxazine ring.

Benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: Another related compound with a pyrimido-diazepine ring system.

Uniqueness

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name |

5H-pyrido[3,4-b][1,4]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)13-9-5-6-12-7-11(9)14-10/h1-7,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMLWYMNHSJNRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2974810.png)

![3-allyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974815.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2974816.png)

![3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2974817.png)

![2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B2974821.png)